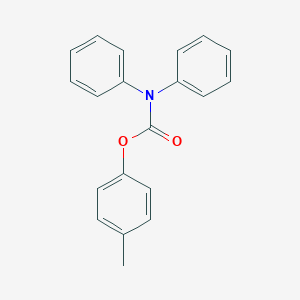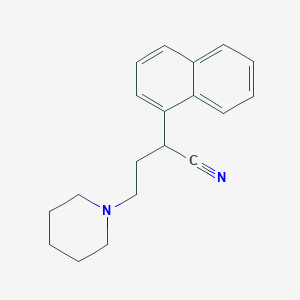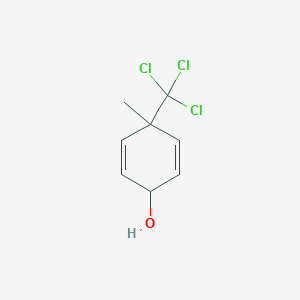
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol
描述
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TCDD, or dioxin, and is a highly toxic environmental pollutant. In
科学研究应用
TCDD has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. TCDD has been shown to have a variety of effects on the immune system, including the suppression of immune function and the activation of immune cells. It has also been shown to have effects on the nervous system, including the induction of seizures and the alteration of neurotransmitter levels.
作用机制
The mechanism of action of TCDD is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in a variety of biological processes, including immune function, metabolism, and cell growth. TCDD binds to AhR and activates it, leading to changes in gene expression.
生化和生理效应
TCDD has a variety of biochemical and physiological effects on the body. It has been shown to cause oxidative stress, DNA damage, and inflammation. It also alters the metabolism of lipids and carbohydrates, leading to changes in energy balance. TCDD has been shown to have effects on the cardiovascular system, including the induction of hypertension and atherosclerosis.
实验室实验的优点和局限性
TCDD has several advantages as a model compound for scientific research. It is highly stable and can be easily synthesized in the laboratory. It is also a potent and specific activator of AhR, making it a useful tool for studying the effects of AhR activation. However, TCDD is highly toxic and must be handled with care. It also has a long half-life in the body, making it difficult to study the effects of acute exposure.
未来方向
There are many future directions for research on TCDD. One area of interest is the role of TCDD in the development of cancer. TCDD has been shown to have carcinogenic effects in animal models, and there is evidence to suggest that it may be a human carcinogen as well. Another area of interest is the effects of TCDD on the microbiome. TCDD has been shown to alter the composition of the gut microbiome, which may have implications for human health. Finally, there is interest in developing new compounds that can activate or inhibit AhR, which may have therapeutic applications in a variety of diseases.
合成方法
TCDD is a byproduct of many industrial processes, including the production of certain herbicides and pesticides. It is also a byproduct of the incineration of waste materials. TCDD can be synthesized in the laboratory by the oxidation of trichlorophenol using a variety of methods, including the use of potassium permanganate, sodium hypochlorite, or hydrogen peroxide.
属性
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSODBDEYXPYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308088 | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
CAS RN |
13630-61-0 | |
| Record name | NSC202024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



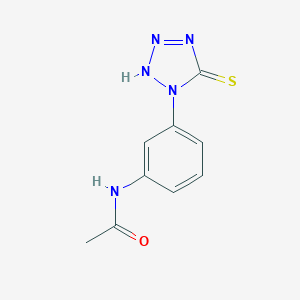
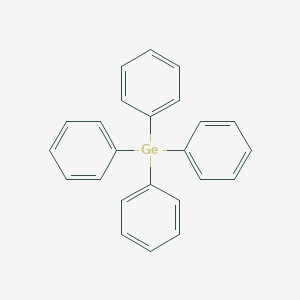
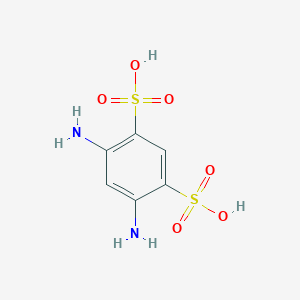
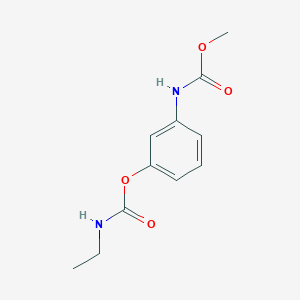
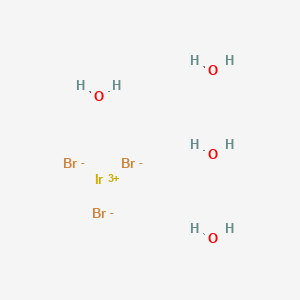
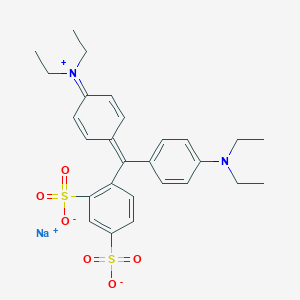
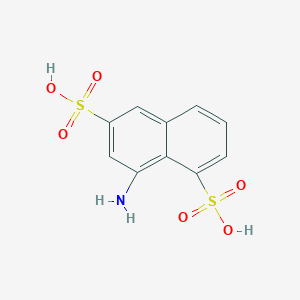

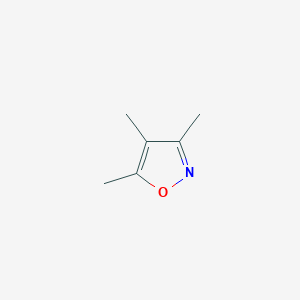
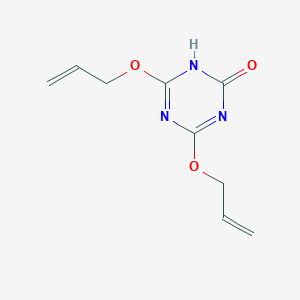
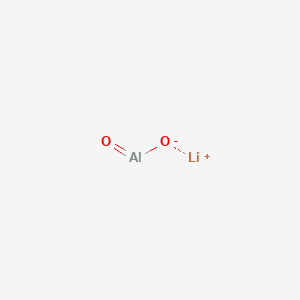
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
